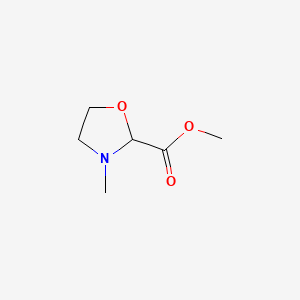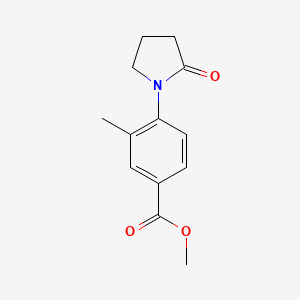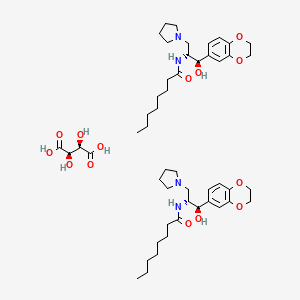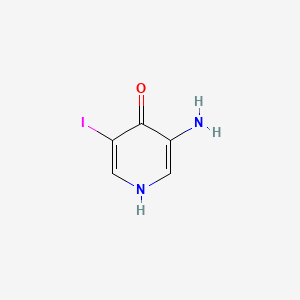
3-Amino-5-iodopyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-iodopyridin-4-ol is a heterocyclic organic compound that belongs to the pyridine family. It contains a pyridine ring with an amino group and an iodine atom attached to it. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-iodopyridin-4-ol typically involves the iodination of a pyridine derivative. One common method is the halogenation of 3-amino-4-hydroxypyridine using iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective iodination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with various functional groups using transition metal catalysts such as palladium or copper.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Heck Coupling: Palladium catalyst, base, and an alkene.
Suzuki Coupling: Palladium catalyst, base, and a boronic acid.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an alkyne.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Heck coupling can produce substituted alkenes, while Suzuki coupling can yield biaryl compounds.
Scientific Research Applications
3-Amino-5-iodopyridin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which 3-Amino-5-iodopyridin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may target specific signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
3-Iodopyridine: Similar in structure but lacks the amino and hydroxyl groups.
4-Iodopyridine: Another isomer with the iodine atom at a different position.
3-Amino-4-hydroxypyridine: Lacks the iodine atom but has similar functional groups
Uniqueness: 3-Amino-5-iodopyridin-4-ol is unique due to the presence of both an amino group and an iodine atom on the pyridine ring, which allows for diverse chemical modifications and applications. Its combination of functional groups makes it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
3-amino-5-iodo-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKKEVMHINEAIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724490 |
Source


|
| Record name | 3-Amino-5-iodopyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332691-15-2 |
Source


|
| Record name | 3-Amino-5-iodopyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

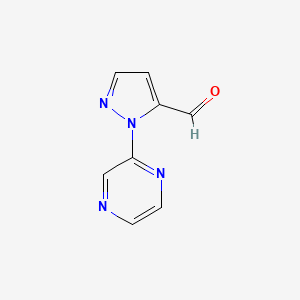
![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)
![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)


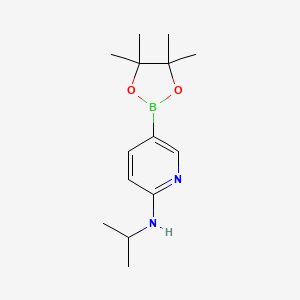
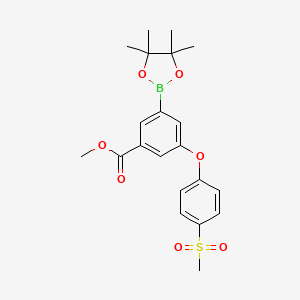
![tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B597549.png)
